molecular formula C13H20N2O2 B12632966 N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide CAS No. 919997-15-2

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide

Cat. No.: B12632966
CAS No.: 919997-15-2
M. Wt: 236.31 g/mol
InChI Key: KFMDUDZGIURCNE-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenylbutyl chain, and a beta-alaninamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide typically involves the following steps:

    Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under controlled conditions.

    Introduction of the phenylbutyl chain: The phenylbutyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylbutyl halide reacts with the beta-alaninamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control the reaction environment and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenylbutyl chain.

    Substitution: The phenylbutyl chain or the beta-alaninamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation products: Carbonyl derivatives of the original compound.

    Reduction products: Dehydroxylated or modified phenylbutyl derivatives.

    Substitution products: Compounds with altered functional groups on the phenylbutyl chain or beta-alaninamide moiety.

Scientific Research Applications

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenylbutyl chain play crucial roles in binding to these targets, while the beta-alaninamide moiety may influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alanine
  • N-Hydroxy-N~3~-(4-phenylbutyl)-gamma-alaninamide
  • N-Hydroxy-N~3~-(4-phenylbutyl)-alpha-alaninamide

Uniqueness

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is unique due to the specific positioning of the hydroxy group and the beta-alaninamide moiety, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919997-15-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-hydroxy-3-(4-phenylbutylamino)propanamide

InChI

InChI=1S/C13H20N2O2/c16-13(15-17)9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,14,17H,4-5,8-11H2,(H,15,16)

InChI Key

KFMDUDZGIURCNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCC(=O)NO

Origin of Product

United States

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